molecular formula C45H39ClN4O7S B1262756 QSY21 succinimidyl ester

QSY21 succinimidyl ester

Cat. No. B1262756
M. Wt: 815.3 g/mol
InChI Key: MTVVRWVOXZSVBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QSY21 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a QSY21 succinimidyl ester(1+).

Scientific Research Applications

  • Cell Proliferation and Migration Studies : Carboxyfluorescein diacetate succinimidyl ester (CFSE) is used to investigate cell migration and proliferation, particularly of hemopoietic cells. CFSE is retained by cells and shared by daughter cells at each division, aiding in the study of cell proliferation through flow cytometry, despite challenges with overlapping peaks due to intercell variability of CFSE loading (Matera, Lupi, & Ubezio, 2004).

  • Protein Labeling and Imaging : N-succinimidyl esters like N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) have been synthesized for one-step labeling of proteins. This facilitates the preparation of high radioactivity amounts for protein imaging, crucial in biomedical research (Kostikov et al., 2012).

  • Tumor Vasculature Imaging : N-succinimidyl esters are used in preparing peptide-conjugated quantum dots for non-invasive near-infrared fluorescence (NIRF) imaging of tumor vasculature markers. This is crucial for targeted imaging in cancer research (Cai & Chen, 2008).

  • Synthesis of Functionalized Molecules : Studies have shown the synthesis of functionalized ionic liquids and biomolecules using succinimidyl activated esters. This includes modifying proteins while retaining their structure and function, which has significant implications in biochemistry and pharmaceutical sciences (Camplo, Wathier, Chow, & Grinstaff, 2011).

  • Lymphocyte Kinetics Studies : CFSE is also employed in quantifying lymphocyte kinetics, particularly in studies of lymphocyte homeostasis. This approach is essential in immunological research, especially when studying the proliferation and death rates of lymphocytes (Asquith et al., 2006).

properties

Product Name

QSY21 succinimidyl ester

Molecular Formula

C45H39ClN4O7S

Molecular Weight

815.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(1,3-dihydroisoindol-2-ium-2-ylidene)-6-(1,3-dihydroisoindol-2-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate;chloride

InChI

InChI=1S/C45H39N4O7S.ClH/c50-42-17-18-43(51)49(42)56-45(52)29-19-21-48(22-20-29)57(53,54)41-12-6-5-11-38(41)44-36-15-13-34(46-25-30-7-1-2-8-31(30)26-46)23-39(36)55-40-24-35(14-16-37(40)44)47-27-32-9-3-4-10-33(32)28-47;/h1-16,23-24,29H,17-22,25-28H2;1H/q+1;/p-1

InChI Key

MTVVRWVOXZSVBW-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3C4=C5C=CC(=[N+]6CC7=CC=CC=C7C6)C=C5OC8=C4C=CC(=C8)N9CC1=CC=CC=C1C9.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
QSY21 succinimidyl ester
Reactant of Route 2
Reactant of Route 2
QSY21 succinimidyl ester
Reactant of Route 3
QSY21 succinimidyl ester
Reactant of Route 4
QSY21 succinimidyl ester
Reactant of Route 5
Reactant of Route 5
QSY21 succinimidyl ester
Reactant of Route 6
Reactant of Route 6
QSY21 succinimidyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.